molecular formula C7H7NOS B13610059 3-(2-Methylthiazol-4-yl)acrylaldehyde CAS No. 226940-34-7

3-(2-Methylthiazol-4-yl)acrylaldehyde

Cat. No.: B13610059
CAS No.: 226940-34-7
M. Wt: 153.20 g/mol
InChI Key: TWTKCKGSZHDOBA-NSCUHMNNSA-N
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Description

3-(2-Methylthiazol-4-yl)acrylaldehyde is an organic compound with the molecular formula C7H7NOS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiazol-4-yl)acrylaldehyde typically involves the reaction of 2-methylthiazole with an appropriate aldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired acrylaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-4-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylthiazol-4-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

226940-34-7

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal

InChI

InChI=1S/C7H7NOS/c1-6-8-7(5-10-6)3-2-4-9/h2-5H,1H3/b3-2+

InChI Key

TWTKCKGSZHDOBA-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC(=CS1)/C=C/C=O

Canonical SMILES

CC1=NC(=CS1)C=CC=O

Origin of Product

United States

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